4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride
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Overview
Description
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride typically involves multiple steps. The process begins with the formation of the cyclopenta[b]thiophene ring, followed by the introduction of the carboxylic acid group. Subsequent steps involve the addition of the hydroxy and amino groups, and finally, the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]thiophene derivatives: These compounds share the core cyclopenta[b]thiophene structure but differ in their functional groups.
Thiophene carboxylic acids: Similar in having a thiophene ring with a carboxylic acid group.
Hydroxyamino propoxy derivatives: Compounds with similar hydroxy and amino functionalities.
Uniqueness
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
85462-73-3 |
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Molecular Formula |
C14H22ClNO4S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO4S.ClH/c1-8(2)15-6-9(16)7-19-12-10-4-3-5-11(10)20-13(12)14(17)18;/h8-9,15-16H,3-7H2,1-2H3,(H,17,18);1H |
InChI Key |
GIXSGKNFVZLNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=C(SC2=C1CCC2)C(=O)O)O.Cl |
Origin of Product |
United States |
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